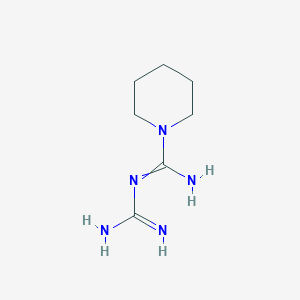
(S)-3-Benzylisothiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Benzylisothiazolidine 1,1-dioxide is a heterocyclic compound that contains a sulfur atom within a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzylisothiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the base-catalyzed cyclization of 2-[(2,3-dibromopropyl)-sulfonyl]-1H-benzimidazole, which leads to the formation of the desired compound . The reaction conditions often involve the use of solvents such as xylene and the application of heat to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Benzylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the benzyl group, which can participate in different chemical transformations.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Applications De Recherche Scientifique
(S)-3-Benzylisothiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-3-Benzylisothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity . This interaction can affect various cellular processes, including signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene 1,1-dioxide: Similar in structure but lacks the benzyl group, making it less reactive in certain chemical reactions.
Benzothiadiazine 1,1-dioxide: Contains a similar sulfur-containing ring but has different substituents, leading to distinct chemical and biological properties.
Thiazole: A simpler sulfur-containing heterocycle with diverse biological activities.
Uniqueness
(S)-3-Benzylisothiazolidine 1,1-dioxide is unique due to the presence of the benzyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
(3S)-3-benzyl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)7-6-10(11-14)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-/m1/s1 |
Clé InChI |
HTUVCZTVVPLXQK-SNVBAGLBSA-N |
SMILES isomérique |
C1CS(=O)(=O)N[C@H]1CC2=CC=CC=C2 |
SMILES canonique |
C1CS(=O)(=O)NC1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


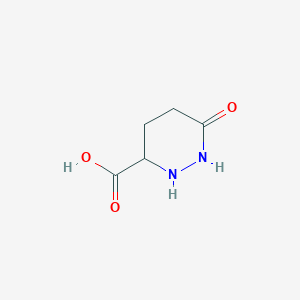

![3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772649.png)
![6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B11772651.png)
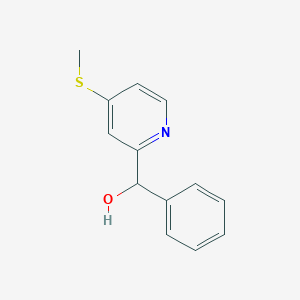

![3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11772665.png)
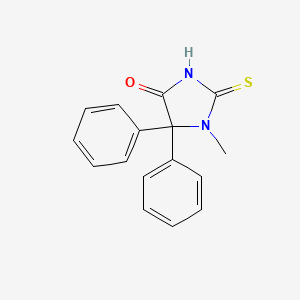
![tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B11772678.png)
![Furo[2,3-d]pyrimidine](/img/structure/B11772683.png)
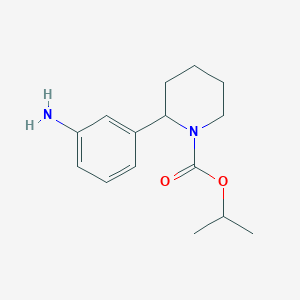
![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772685.png)
